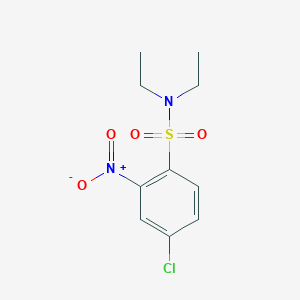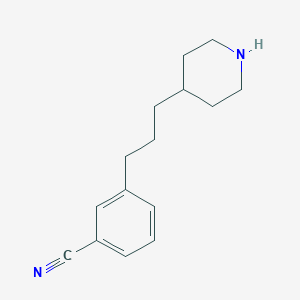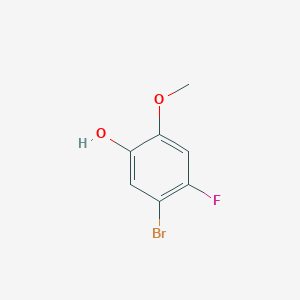![molecular formula C17H14BrN B13869704 4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile is an organic compound with a complex structure that includes a bromine atom, a nitrile group, and a cyclopropylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-cyclopropylbenzyl bromide, followed by a nucleophilic substitution reaction to introduce the nitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dibromo hydantoin .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of LED light sources and temperature control devices can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Conversion to amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in protein-binding studies.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropylphenyl moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of the cyclopropyl group.
4-Bromobenzonitrile: Lacks the cyclopropylphenyl moiety, making it less complex.
4-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of the cyclopropylphenyl group.
Uniqueness
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile is unique due to the presence of the cyclopropylphenyl moiety, which can significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other bromobenzonitrile derivatives and enhances its potential for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H14BrN |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
4-bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C17H14BrN/c18-17-8-7-15(11-19)16(10-17)9-12-1-3-13(4-2-12)14-5-6-14/h1-4,7-8,10,14H,5-6,9H2 |
InChI Key |
KJDBEDRUJUZJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)



![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)


![1-[3-(4-Nitroanilino)propyl]pyrrolidin-2-one](/img/structure/B13869693.png)
![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)

